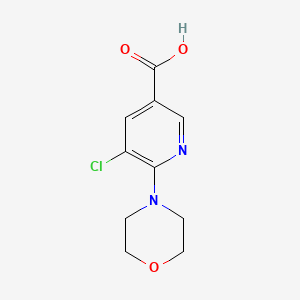

5-chloro-6-morpholinonicotinic acid

Description

Properties

IUPAC Name |

5-chloro-6-morpholin-4-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c11-8-5-7(10(14)15)6-12-9(8)13-1-3-16-4-2-13/h5-6H,1-4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBOTZZNNGDKAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=N2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 5 Chloro 6 Morpholinonicotinic Acid

Established Synthetic Routes and Mechanistic Considerations

The most common and well-documented methods for synthesizing 5-chloro-6-morpholinonicotinic acid involve the strategic modification of pre-existing dichlorinated nicotinic acid frameworks.

A primary strategy for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction. This approach typically uses a di-substituted pyridine (B92270), such as the methyl ester of 2,6-dichloronicotinic acid, as the starting material. nih.gov The SNAr mechanism is a two-step process where a nucleophile attacks the electron-deficient aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The subsequent departure of a leaving group, in this case, a chloride ion, restores the ring's aromaticity. pressbooks.pub

The pyridine ring is inherently electron-deficient, but the presence of electron-withdrawing groups, such as the chloro and carboxyl groups on the starting material, further activates the ring towards nucleophilic attack. masterorganicchemistry.compressbooks.pub The reaction with morpholine (B109124), a secondary amine, acting as the nucleophile, selectively displaces one of the chlorine atoms. Research indicates that in reactions involving 2,6-dichloronicotinic acid derivatives, the substitution preferentially occurs at the C-6 position, ortho to the nitrogen atom, to yield the desired 6-morpholino product. nih.gov This regioselectivity can be influenced by factors like the directing effect of the C3-substituent (the carboxylic acid or its ester). nih.govresearchgate.net For instance, the carboxylic acid anion can act as a directing group, influencing the substitution to occur selectively at the 2- or 6-position. acs.org

The success and efficiency of the SNAr strategy are highly dependent on the specific reaction conditions and reagents employed.

Temperature: The reaction temperature is a critical parameter. While some SNAr reactions on highly activated substrates can proceed at room temperature, elevated temperatures are often necessary to drive the reaction to completion. libretexts.org For instance, the reaction of 6-aminonicotinic acid with an alkali carbonate is carried out at elevated temperatures, with yields showing a complex relationship with temperature changes. google.com

Solvents: The choice of solvent is crucial. Polar aprotic solvents like dimethylformamide (DMF) are commonly used as they can effectively solvate the reactants and intermediates without interfering with the reaction. google.comnih.gov Other solvents such as toluene, ethanol, and even water have been employed depending on the specific reactants and catalysts. prepchem.comresearchgate.net

Bases: The presence of a base is often required to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack. Common bases include organic amines like triethylamine (B128534) or inorganic bases such as potassium carbonate. nih.govresearchgate.net The base can also play a role in forming the active nucleophile from its protonated form.

Catalysts: While many SNAr reactions proceed without a catalyst, certain reactions benefit from their use. For example, in the preparation of 5,6-dichloronicotinoyl chloride from 5-chloro-6-hydroxynicotinoyl chloride, a carboxamide like N,N-dimethylformamide can be used as a catalyst. google.com

Interactive Table: Impact of Reaction Conditions on SNAr Synthesis

This table summarizes how different reaction parameters can influence the outcome of the synthesis.

| Parameter | Typical Reagents/Conditions | Role and Impact on Reaction |

| Starting Material | 2,6-Dichloronicotinic acid or its esters | Provides the pyridine backbone with leaving groups. |

| Nucleophile | Morpholine | Displaces a chlorine atom to form the C-N bond. |

| Solvent | DMF, THF, Toluene, Ethanol | Solubilizes reactants and influences reaction rate. |

| Base | Triethylamine, Potassium Carbonate, DIPEA | Neutralizes acid byproducts, can activate the nucleophile. |

| Temperature | Room Temperature to Reflux | Affects reaction rate; higher temperatures often increase yield but may lead to side products. |

| Catalyst | DMF (catalytic amount), Palladium complexes (in some cases) | Can accelerate the reaction and improve selectivity. nih.govgoogle.com |

Novel and Greener Synthetic Protocols

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign and efficient synthetic methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. researchgate.netmdpi.com This technology can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields with fewer byproducts. researchgate.netbeilstein-journals.orgasianpubs.org The synthesis of various heterocyclic compounds, including nicotinic acid derivatives, has been successfully achieved using microwave assistance, often in greener solvents like water. researchgate.netbeilstein-journals.org For example, the synthesis of 2-arylaminonicotinic acids has been reported in water with potassium carbonate as the base under microwave irradiation. researchgate.net

Enzymatic and Biocatalytic Approaches: Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov Enzymes like nitrilases can hydrolyze nitriles to carboxylic acids under mild conditions. nih.gov While direct enzymatic synthesis of this compound is not widely reported, the principles of biocatalysis are being applied to the synthesis of nicotinic acid and its derivatives, suggesting potential future applications. nih.govresearchgate.net

Derivatization from Precursor Nicotinic Acid Analogues

An alternative synthetic strategy involves the derivatization of a pre-functionalized nicotinic acid analogue, such as 5-chloronicotinic acid or 6-hydroxynicotinic acid.

One plausible pathway begins with 6-hydroxynicotinic acid. This precursor can be converted to 5-chloro-6-hydroxynicotinic acid through chlorination. google.comnih.gov Subsequently, the hydroxyl group at the C-6 position can be converted into a chlorine atom using a chlorinating agent like thionyl chloride or phosphorus oxychloride, yielding 5,6-dichloronicotinic acid. google.com This dichlorinated intermediate can then undergo a selective SNAr reaction with morpholine, as described in section 2.1.1, to furnish the final product. Another approach could start from 5-chloronicotinic acid, which can be used in amide coupling reactions with suitable amine partners. nih.gov

Table: Synthesis via Precursor Derivatization

| Precursor | Key Transformation Steps | Reagents |

| 6-Hydroxynicotinic acid | 1. Chlorination at C-52. Conversion of C-6 OH to Cl3. SNAr with morpholine | 1. Cl22. SOCl2 or POCl33. Morpholine |

| 5-Chloronicotinic acid | 1. Amide coupling with a protected piperazine (B1678402) or similar amine2. Further modifications | 1. HATU, DIPEA2. Varies by specific route |

Scale-Up Considerations for Research and Pre-Industrial Synthesis

Transitioning a synthetic route from laboratory scale to research or pre-industrial production presents several challenges. The industrial production of nicotinic acid itself often involves high temperatures and pressures, and can generate significant waste. mdpi.comresearchgate.net

Key considerations for the scale-up of this compound synthesis include:

Cost and Availability of Starting Materials: The economic viability of a large-scale synthesis is heavily dependent on the cost of the raw materials, such as dichloronicotinic acid and morpholine.

Process Safety and Hazard Management: Reactions involving corrosive reagents like thionyl chloride or high-pressure conditions require robust safety protocols and specialized equipment.

Reaction Efficiency and Yield: Optimizing reaction conditions to maximize yield and minimize reaction time is crucial for economic feasibility. This includes fine-tuning temperature, pressure, catalyst loading, and reaction stoichiometry.

Purification and Waste Management: Developing efficient and scalable purification methods, such as crystallization, is essential to obtain the product in high purity. google.com Minimizing solvent use and developing methods for recycling or safely disposing of waste streams are critical environmental considerations. researchgate.net

Regulatory Compliance: Any pre-industrial or industrial synthesis must adhere to strict regulatory guidelines concerning chemical production and environmental impact.

The development of continuous flow processes and the use of more sustainable catalysts are active areas of research aimed at making the large-scale synthesis of complex molecules like this compound more efficient and environmentally friendly. researchgate.net

Chemical Reactivity and Advanced Derivatization of 5 Chloro 6 Morpholinonicotinic Acid

Chemical Transformations of the Nicotinic Acid Core

The nicotinic acid core, consisting of the pyridine (B92270) ring and its carboxylic acid substituent, offers multiple sites for chemical modification. Reactions can be directed at the carboxylic acid moiety or the pyridine nitrogen, leading to a diverse range of derivatives.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, readily undergoing esterification and amidation to produce a variety of functional analogues. These transformations are fundamental in altering the compound's solubility, polarity, and biological interactions.

Esterification: The conversion of the carboxylic acid to its corresponding ester can be achieved through various standard methods. For instance, reaction with alcohols such as methanol (B129727), ethanol, or isopropanol (B130326) in the presence of a coupling agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) effectively yields the respective esters. researchgate.net Another common approach involves a two-step process where the nicotinic acid is first converted to an acyl chloride using a reagent like oxalyl chloride, followed by reaction with an alcohol. researchgate.net

Amidation: The formation of amides from the carboxylic acid is a widely employed strategy, often utilized to introduce new pharmacophores or to modulate the compound's pharmacokinetic profile. nih.gov Standard peptide coupling reagents are highly effective for this transformation. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), when used with a base like N,N-Diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF), facilitate the efficient coupling of 5-chloro-6-morpholinonicotinic acid with a wide range of primary and secondary amines. scienceopen.comnih.gov This method has been successfully used to synthesize various amide derivatives, including those with complex amine fragments. nih.govamazonaws.comgoogle.com The conversion of the carboxylic acid to an amide can significantly impact the molecule's biological activity and reduce side effects associated with the free carboxylic acid. nih.gov

| Reagent/Method | Product Type | Reference(s) |

| Alcohols with DMTMM | Esters | researchgate.net |

| Oxalyl chloride, then Alcohol | Esters | researchgate.net |

| Amines with HATU/DIPEA | Amides | scienceopen.comnih.gov |

Reactions at the Pyridine Nitrogen

The pyridine nitrogen atom possesses a lone pair of electrons, making it basic and nucleophilic, although its reactivity is modulated by the other ring substituents. The presence of the ether oxygen in the morpholino group withdraws electron density from the nitrogen atom of the morpholine (B109124), which can indirectly influence the electronic properties of the pyridine ring. atamankimya.com While specific examples for this compound are not extensively documented, general reactions of pyridines, such as N-oxidation or N-alkylation, are plausible. N-oxidation would involve treating the molecule with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA), which could potentially lead to pyridine N-oxide derivatives. These derivatives can then serve as intermediates for further functionalization.

Reactivity of the Chloro Substituent (e.g., further SNAr reactions, coupling reactions)

The chloro substituent at the C5 position is a key handle for introducing structural diversity through nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. google.com The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly when activated by other substituents. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): The chloro group can be displaced by a variety of nucleophiles. masterorganicchemistry.compressbooks.pub For example, the synthesis of this compound itself often involves an initial SNAr reaction where a dichloro-substituted nicotinic acid derivative is treated with morpholine to displace a chloro group at the C6 position. researchgate.netamazonaws.com The remaining chloro group at C5 is also susceptible to substitution, although potentially under different reaction conditions. Strong nucleophiles can replace the chlorine, allowing for the introduction of various functional groups. vulcanchem.comnih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C5 position.

Suzuki Coupling: This reaction enables the formation of a C-C bond by coupling the chloropyridine with an organoboron reagent, such as a phenylboronic acid, in the presence of a palladium catalyst and a base. researchgate.net This is a versatile method for creating biaryl structures.

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction used to form C-N bonds. scienceopen.comorganic-chemistry.org It allows for the reaction of the chloro-substituted pyridine with a wide range of primary and secondary amines, providing access to a diverse library of amino-substituted derivatives. purdue.eduresearchgate.net The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP), and a base. researchgate.net

| Reaction Type | Key Reagents | Bond Formed | Reference(s) |

| SNAr | Nucleophiles (e.g., amines, alkoxides) | C-Nu | masterorganicchemistry.comvulcanchem.comnih.gov |

| Suzuki Coupling | Boronic acids, Pd catalyst, Base | C-C | researchgate.net |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, Ligand, Base | C-N | scienceopen.comorganic-chemistry.orgpurdue.edu |

Modifications and Transformations of the Morpholino Group

The morpholine moiety is a privileged pharmacophore in medicinal chemistry, and its modification can fine-tune a molecule's properties. sci-hub.sesci-hub.se The morpholine ring itself can be a site for chemical transformation. While the nitrogen atom is significantly less basic and nucleophilic than that of piperidine (B6355638) due to the electron-withdrawing effect of the ether oxygen, it can still undergo certain reactions. atamankimya.com For example, it can be used to generate enamines. atamankimya.com More advanced strategies involve the synthesis of derivatives with substituted morpholine rings, for instance, by introducing alkyl groups at the C3 position, which has been shown to enhance biological activity in some contexts. sci-hub.se Another approach is to replace the morpholine ring entirely with other cyclic amines like piperidine or pyrrolidine, or with morpholine analogues such as spirocyclic oxetanes, to improve metabolic stability and solubility. sci-hub.sesci-hub.senih.gov

Heterocyclic Ring Modifications and Annulation Strategies

The pyridine core of this compound can serve as a foundation for the construction of more complex, fused heterocyclic systems. Annulation strategies involve building a new ring onto the existing pyridine framework. Various methods have been developed for the annulation of nicotinic acid derivatives. For example, nickel-catalyzed oxidative decarboxylative annulation reactions can be used to synthesize heterocycle-containing phenanthridinones. nih.gov Another strategy is the [4+1]-annulation of in-situ generated heterocyclic azine-aldimines to construct N-fused imidazole (B134444) rings, leading to imidazo-pyridine scaffolds. researchgate.net Tandem annulation reactions and photoredox-catalyzed radical cascades also provide pathways to complex fused systems. d-nb.infoaablocks.com These advanced synthetic methods allow for the creation of novel polycyclic architectures with unique three-dimensional structures.

Stereochemical Aspects of Derivatization (if applicable)

Stereochemistry can play a crucial role in the biological activity of derivatives of this compound. Chiral centers can be introduced through the modification of the morpholino group, for example, by using a substituted chiral morpholine during the initial synthesis. sci-hub.se Conformationally restricting the morpholine ring is another strategy to control the molecule's three-dimensional shape. sci-hub.se Furthermore, if the chloro substituent at the C5 position is replaced by a bulky group via a Suzuki coupling reaction, the resulting biaryl system could exhibit atropisomerism due to hindered rotation around the newly formed C-C single bond. This would lead to stable, non-interconverting rotational isomers (atropisomers) that could be separated and may exhibit different biological activities. The stereochemical outcome of certain reactions, such as radical cascade cyclizations, can also lead to the formation of multiple diastereomers. aablocks.com

Mechanistic Investigations of 5 Chloro 6 Morpholinonicotinic Acid in Biological Systems in Vitro Focus

Elucidation of Molecular Target Interactions (In Vitro Binding and Functional Assays)

The in vitro investigation into the molecular targets of 5-chloro-6-morpholinonicotinic acid has identified it as an inhibitor of BRAF, a serine/threonine-protein kinase. In binding assays, the compound has demonstrated a notable inhibitory concentration (IC₅₀) against BRAF.

The morpholine (B109124) moiety is a prevalent heterocyclic ring in medicinal chemistry, recognized for its favorable physicochemical and metabolic properties. sci-hub.se Its inclusion in drug candidates can enhance potency through specific molecular interactions and modulate pharmacokinetic properties. acs.org The nicotinic acid scaffold, a derivative of pyridine (B92270), is also a key pharmacophore in the design of various enzyme inhibitors. acs.orgunimi.it The combination of these structural features in this compound likely contributes to its interaction with the BRAF kinase.

Enzyme Inhibition and Activation Studies (In Vitro Biochemical Characterization)

Biochemical characterization through in vitro enzyme inhibition studies has provided specific data on the activity of this compound. An in vitro study reported its inhibitory activity against BRAF kinase with an IC₅₀ value of 0.24 µM. vulcanchem.com This indicates a significant level of potency for this specific enzymatic target.

In a broader context, derivatives of nicotinic acid have been investigated for their inhibitory effects on various enzymes. For instance, novel nicotinic acid derivatives have been synthesized and evaluated for their ability to inhibit α-amylase and α-glucosidase, enzymes relevant to the management of type 2 diabetes. acs.orgnih.gov Some of these derivatives exhibited micromolar inhibition against α-amylase. acs.orgnih.gov Furthermore, 5-amino-nicotinic acid derivatives have also shown inhibitory potential against these same enzymes. d-nb.info While these studies are on related but distinct molecules, they highlight the potential of the nicotinic acid scaffold to serve as a basis for enzyme inhibitors. The specific substitutions on the nicotinic acid ring, such as the chloro and morpholino groups in this compound, are crucial in determining the specific enzyme target and potency. d-nb.info

Enzyme Inhibition Data for this compound

| Compound Name | Target Enzyme | IC₅₀ (µM) |

| This compound | BRAF | 0.24 vulcanchem.com |

Cellular Pathway Modulation Studies (Excluding Efficacy/Safety in vivo, Clinical Outcomes)

While specific cellular pathway modulation studies for this compound are not extensively detailed in publicly available literature, its demonstrated inhibition of BRAF kinase provides clear direction on its likely cellular impact. The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and BRAF is a key component of this pathway. benthamdirect.com Inhibition of BRAF by a compound like this compound would be expected to downregulate this pathway, thereby affecting cell growth and proliferation. benthamdirect.com

Reporter Gene Assays and Cell-Based Signaling Studies

To further elucidate the cellular effects of this compound, reporter gene assays would be a valuable in vitro tool. These assays could be designed to measure the transcriptional activity of downstream effectors in the MAPK pathway, such as by using a luciferase reporter linked to a promoter responsive to transcription factors like AP-1. Inhibition of BRAF should lead to a decrease in the reporter signal, providing a quantitative measure of pathway modulation within a cellular context. Similarly, cell-based signaling studies employing techniques like Western blotting could directly measure the phosphorylation status of key downstream proteins like MEK and ERK. A reduction in phosphorylated MEK and ERK levels upon treatment with this compound would confirm its inhibitory effect on the BRAF signaling cascade in cells.

Receptor Binding Kinetics and Thermodynamics (In Vitro)

Detailed in vitro studies on the receptor binding kinetics and thermodynamics of this compound with BRAF kinase would provide deeper insights into its mechanism of action. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed to determine the association (kₒₙ) and dissociation (kₒff) rate constants, as well as the binding affinity (K₋). Thermodynamic parameters, including changes in enthalpy (ΔH) and entropy (ΔS), would reveal the driving forces behind the binding interaction. This level of detailed biophysical characterization is crucial for understanding the molecular basis of its inhibitory activity and for guiding further optimization.

Structure-Based Ligand Design and Optimization for in vitro Activity

The development of potent and selective inhibitors like this compound often relies on structure-based ligand design. acs.org This approach utilizes the three-dimensional structure of the target protein, in this case, BRAF kinase, to design ligands that can bind with high affinity and specificity. acs.org The morpholine ring in many bioactive compounds is known to be an integral component of the pharmacophore for certain enzyme active-site inhibitors. sci-hub.se

For this compound, computational modeling and molecular docking studies could be used to predict its binding mode within the ATP-binding pocket of BRAF. Such studies would illuminate the key interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the amino acid residues of the kinase. This structural understanding would form the basis for rational, structure-activity relationship (SAR) studies. For instance, modifications to the morpholine ring or the substituents on the nicotinic acid core could be systematically synthesized and tested in vitro to improve potency and selectivity against other kinases. The goal of such optimization efforts would be to enhance the desired in vitro activity while minimizing off-target effects.

Theoretical and Computational Studies of 5 Chloro 6 Morpholinonicotinic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of 5-chloro-6-morpholinonicotinic acid. These computational methods provide insights into the molecule's geometry, vibrational frequencies, and the distribution of electron density. For instance, calculations can be performed using the B3LYP functional with basis sets like 6-31G(d,p) to optimize the molecular geometry and predict harmonic vibrational frequencies. nih.gov Such studies on similar molecules, like 5-chloro-2-hydroxybenzamide and 5-chloro-2-hydroxybenzoic acid, have utilized ab initio Hartree-Fock (HF) and DFT-B3LYP methods with 6-31G** and 6-311++G** basis sets to analyze vibrational modes and the effects of substituents on the molecule's properties. nih.gov

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the molecule's reactivity. A smaller HOMO-LUMO energy gap suggests higher reactivity. These parameters, along with others like dipole moment, hardness, softness, and absolute electronegativity, can be calculated to predict the molecule's behavior in chemical reactions. The electrostatic surface potential (ESP) and Mulliken charge analysis can further reveal potential sites for electrophilic and nucleophilic attack. mdpi.com

| Computational Method | Basis Set | Calculated Properties | Reference |

| DFT (B3LYP) | 6-31G(d,p) | Optimized geometry, harmonic vibrational frequencies | nih.gov |

| Ab initio HF, DFT (B3LYP) | 6-31G, 6-311++G | Vibrational frequencies, substituent effects | nih.gov |

| DFT | Not specified | HOMO, LUMO, energy gap, dipole moment, hardness, softness, electronegativity | |

| DFT (B3LYP) | 6-31+G(d,p) | Electrostatic surface potential, Mulliken charge | mdpi.com |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (In Vitro Context)

Molecular docking and dynamics (MD) simulations are powerful computational tools to investigate the binding of this compound and its analogues to biological targets. nih.gov Docking studies predict the preferred binding orientation of the ligand within the active site of a protein, and the binding affinity is often estimated by a scoring function, typically in kcal/mol. jbcpm.comresearchgate.net For example, in studies of similar compounds, docking has been used to identify key hydrogen bond interactions and hydrophobic interactions with amino acid residues of the target protein. scienceopen.comnih.gov

MD simulations provide a more dynamic picture of the ligand-target complex, revealing the stability of the binding pose and the flexibility of both the ligand and the protein over time. nih.govmdpi.com These simulations can be run for nanoseconds to observe conformational changes and to calculate binding free energies, which can provide a more accurate prediction of binding affinity than docking scores alone. nih.govresearchgate.net Various parameters such as Root Mean Square Deviation (RMSD), Radius of Gyration (rGyr), and the number of hydrogen bonds are analyzed during MD simulations to assess the stability of the complex. researchgate.net

| Simulation Type | Key Analyses | Application Example | Reference |

| Molecular Docking | Binding pose prediction, scoring function (binding energy), identification of key interactions (e.g., hydrogen bonds) | Predicting the binding of inhibitors to SARS-CoV-2 Mpro | scienceopen.comnih.gov |

| Molecular Dynamics | Stability of ligand-protein complex (RMSD), conformational changes, binding free energy calculation | Studying the interaction of ligands with opioid receptors and cyclodextrins | nih.govmdpi.com |

Prediction of Conformational Preferences and Tautomeric Forms

Theoretical methods are crucial for predicting the conformational preferences and potential tautomeric forms of this compound. The presence of rotatable bonds, particularly around the morpholine (B109124) ring and the carboxylic acid group, allows the molecule to adopt various conformations. Quantum chemical calculations, such as DFT, can be used to perform a conformational analysis by rotating dihedral angles and calculating the potential energy surface to identify the lowest energy (most stable) conformations. mdpi.com

Tautomerism, the interconversion of structural isomers, is also a possibility for this molecule, and its different tautomeric forms can be explored computationally. googleapis.comgoogleapis.com The relative energies of different tautomers can be calculated to determine their populations at equilibrium. Understanding the preferred conformations and tautomeric states is important as they can significantly influence the molecule's biological activity and its interaction with target proteins.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or properties of chemical compounds based on their molecular structures. For analogues of this compound, QSAR/QSPR studies can be developed to guide the design of new compounds with improved activity or desired properties.

These models are built by correlating molecular descriptors (physicochemical, topological, electronic, etc.) of a series of compounds with their experimentally determined activities or properties. While specific QSAR/QSPR studies on this compound were not found in the provided search results, the principles of these methods are widely applied in medicinal chemistry. For instance, descriptors such as logP (lipophilicity), molecular weight, and electronic parameters derived from quantum chemical calculations are often used to build predictive models.

Reaction Mechanism Predictions and Transition State Analysis for Synthesis

Computational chemistry can be employed to predict reaction mechanisms and analyze the transition states involved in the synthesis of this compound. For example, the synthesis may involve the reaction of ethyl 5,6-dichloronicotinate with morpholine. amazonaws.com Theoretical calculations can model the reaction pathway, identify intermediates and transition state structures, and calculate the activation energies associated with each step.

Transition state analysis, often performed using methods like DFT, provides detailed information about the geometry and energy of the highest energy point along the reaction coordinate. nih.gov This information is valuable for understanding the kinetics of the reaction and for optimizing reaction conditions to improve yields and reduce byproducts. For instance, computational studies can help rationalize why a particular solvent or base leads to a better outcome in a synthetic step. researchgate.net The synthesis of related compounds like 5,6-dichloronicotinic acid has been investigated, and similar computational approaches could be applied to the synthesis of the title compound. google.comgoogle.com

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. Unlike nominal mass spectrometry, HRMS can measure the mass of an ion to several decimal places. This precision allows for the calculation of a unique elemental formula, providing strong evidence for the compound's identity.

For 5-chloro-6-morpholinonicotinic acid, the molecular formula is C10H11ClN2O3. Due to the presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for chlorine-containing ions. The theoretical monoisotopic mass, calculated using the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl), is a key value determined by HRMS.

Electrospray ionization (ESI) is a common soft ionization technique used for this type of analysis, often producing the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Mass (Da) |

| [M] (³⁵Cl) | C10H11³⁵ClN2O3 | 242.0458 |

| [M] (³⁷Cl) | C10H11³⁷ClN2O3 | 244.0429 |

| [M+H]⁺ (³⁵Cl) | C10H12³⁵ClN2O3⁺ | 243.0531 |

| [M+H]⁺ (³⁷Cl) | C10H12³⁷ClN2O3⁺ | 245.0501 |

| [M-H]⁻ (³⁵Cl) | C10H10³⁵ClN2O3⁻ | 241.0386 |

| [M-H]⁻ (³⁷Cl) | C10H10³⁷ClN2O3⁻ | 243.0357 |

Note: The data in this table is theoretical and serves as a reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: A proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. For this compound, one would expect to see distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the morpholine (B109124) ring. The acidic proton of the carboxylic acid group may appear as a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. masterorganicchemistry.comyoutube.com Given the molecule's structure, ten distinct carbon signals are expected, corresponding to the five carbons of the substituted pyridine ring, the four carbons of the morpholine ring, and the single carboxyl carbon. masterorganicchemistry.comyoutube.com The chemical shifts provide insight into the electronic environment of each carbon. For instance, the carboxyl carbon (C=O) is expected to resonate significantly downfield (165-185 ppm). oregonstate.edu

2D NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized.

COSY identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC correlates directly attached proton-carbon pairs.

HMBC shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting the different fragments of the molecule, such as linking the morpholine protons to the pyridine ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values; actual experimental shifts may vary based on solvent and other conditions)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 (broad s) | ~168 |

| Pyridine C2 | - | ~158 |

| Pyridine C3 (-COOH) | - | ~125 |

| Pyridine C4 | ~8.7 (d) | ~142 |

| Pyridine C5 (-Cl) | - | ~138 |

| Pyridine C6 (-Morpholine) | - | ~150 |

| Pyridine H4 | ~8.7 (d) | - |

| Pyridine H2 | ~8.2 (d) | - |

| Morpholine -CH₂-N- | ~3.5 (t) | ~50 |

| Morpholine -CH₂-O- | ~3.8 (t) | ~66 |

d = doublet, t = triplet, s = singlet

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, LC-MS)

Chromatographic techniques are indispensable for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of a non-volatile solid like this compound. A reversed-phase method is typically employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water (with acidifiers like formic or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol). bhu.ac.in The compound is detected using a UV detector, set at a wavelength where the pyridine chromophore absorbs strongly. A purity assessment is made by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. bhu.ac.in

Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry. spectroscopyonline.com As the compound elutes from the chromatography column, it is directly ionized and analyzed by the mass spectrometer. This provides the retention time from the HPLC and the mass-to-charge ratio from the MS simultaneously, allowing for the confident identification of the main peak and the tentative identification of any impurities based on their mass.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming its key structural features.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O stretch | 1725 - 1700 |

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Morpholine (Aliphatic) | C-H stretch | 2950 - 2850 |

| Ether (Morpholine) | C-O stretch | 1150 - 1085 |

| Aryl Halide | C-Cl stretch | 1100 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily in conjugated systems. The substituted pyridine ring in this compound acts as a chromophore. The spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would show absorption maxima (λmax) in the UV region, characteristic of π→π* and n→π* transitions of the aromatic system. The exact position and intensity of these bands are influenced by the substituents (chloro, carboxyl, and morpholino groups) and the pH of the solution.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. youtube.com To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed.

If a crystal structure were determined, it would provide precise data on:

Bond lengths and angles: Confirming the covalent structure and geometry.

Conformation: Revealing the orientation of the morpholine ring relative to the pyridine ring.

Intermolecular interactions: Showing how the molecules pack in the crystal lattice, including hydrogen bonding (e.g., between carboxylic acid groups) and other non-covalent interactions.

As of now, a public crystal structure for this compound has not been reported.

Applications of 5 Chloro 6 Morpholinonicotinic Acid in Chemical Science Research

Utilization as a Key Synthetic Intermediate for Complex Molecules

Nicotinic acid and its derivatives are recognized as important intermediates in the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals. atlantis-press.comresearchgate.netresearchgate.net For instance, derivatives such as 2-chloronicotinic acid have been utilized in the synthesis of various bioactive compounds. researchgate.netresearchgate.net However, a specific, documented role for 5-chloro-6-morpholinonicotinic acid as a key synthetic intermediate in the construction of complex molecules is not prominently featured in the available scientific literature. While its structure, containing a reactive carboxylic acid group and a substituted pyridine (B92270) ring, suggests potential for such applications, detailed synthetic pathways originating from this specific compound are not readily found in published research.

Building Block in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique for generating large libraries of diverse compounds for high-throughput screening in drug discovery and materials science. nih.govuzh.ch The core principle involves the systematic and repetitive combination of various building blocks. nih.gov Substituted nicotinic acids can, in principle, serve as valuable scaffolds or building blocks in such libraries due to their rigid core and multiple points for diversification. However, there is no specific mention in the reviewed literature of this compound being employed as a building block in any combinatorial library synthesis.

Research Applications in Catalyst or Ligand Design

The design of novel catalysts and ligands is a cornerstone of modern chemistry, enabling efficient and selective chemical transformations. Pyridine-containing molecules are often explored as ligands in coordination chemistry due to the nitrogen atom's ability to coordinate with metal centers. While the general class of nicotinic acid derivatives has been investigated in this context, specific research detailing the application of this compound in the design of new catalysts or as a ligand for metal complexes is not available in the public domain.

Incorporation into Novel Materials or Supramolecular Architectures

Supramolecular chemistry focuses on the assembly of molecules into larger, organized structures through non-covalent interactions. frontiersin.org The carboxylic acid and morpholine (B109124) moieties of this compound present opportunities for hydrogen bonding and other intermolecular interactions, making it a theoretical candidate for incorporation into supramolecular assemblies or novel materials. However, there are no published studies that describe the successful incorporation of this specific compound into such architectures.

Use as a Chemical Probe for Biological Research (Non-Therapeutic)

Chemical probes are small molecules used to study and manipulate biological systems. The design of such probes often involves creating derivatives of known bioactive molecules. While related chlorinated and nitrogen-containing heterocycles have been investigated for various biological activities, there is no specific, publicly available research that details the use of this compound as a non-therapeutic chemical probe for biological research.

Future Research Directions and Emerging Challenges for 5 Chloro 6 Morpholinonicotinic Acid

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The chemical industry is increasingly under pressure to adopt greener and more sustainable practices. For a compound like 5-chloro-6-morpholinonicotinic acid, this translates to a need for synthetic routes that minimize waste, avoid hazardous reagents, and utilize renewable resources and energy-efficient conditions. nih.govfrontiersin.org

Recent advances in the synthesis of nicotinic acid derivatives have focused on moving away from harsh conditions and toxic solvents. researchgate.net For instance, the use of the biodegradable solvent Cyrene™ has been shown to be a viable and efficient alternative to conventional polar aprotic solvents like DMF and DMSO in nucleophilic aromatic substitution reactions of nicotinic esters. researchgate.net This approach could be directly applicable to the synthesis of this compound, potentially leading to higher yields and easier product purification through simple precipitation. researchgate.net

Furthermore, biocatalytic methods are emerging as powerful tools for the synthesis of nicotinic acid and its derivatives. frontiersin.org Enzymes, such as nitrilases, can offer high selectivity and operate under mild conditions, reducing the environmental impact of chemical production. frontiersin.org Future research could focus on identifying or engineering enzymes that can accommodate substituted pyridines like the precursor to this compound, thereby establishing a fully enzymatic or chemoenzymatic route to the target molecule.

A comparative table of conventional versus potential green synthetic approaches is presented below:

| Feature | Conventional Synthesis | Sustainable/Green Synthesis |

| Solvents | Often relies on toxic and environmentally harmful solvents like DMF, DMSO. researchgate.net | Utilization of biodegradable and safer solvents like Cyrene™. researchgate.net |

| Catalysts | May involve heavy metal catalysts with leaching and toxicity concerns. | Biocatalysts (enzymes) offering high selectivity and mild reaction conditions. frontiersin.org |

| Reaction Conditions | Can require high temperatures and pressures, leading to high energy consumption. frontiersin.org | Mild reaction conditions, often at or near room temperature and atmospheric pressure. frontiersin.org |

| Waste Generation | May produce significant amounts of hazardous waste. | Reduced waste generation and easier product isolation, often through precipitation. researchgate.net |

| Atom Economy | Can have a low atom economy, with a significant portion of reactants not incorporated into the final product. frontiersin.org | Higher atom economy, maximizing the incorporation of starting materials into the final product. |

Exploration of Unconventional Reactivity and Novel Transformations

The pyridine (B92270) ring in this compound is a versatile scaffold for a variety of chemical transformations. acs.orgchim.it While classical methods for pyridine functionalization are well-established, there is a continuous drive to discover novel and more efficient reactions.

One area of emerging interest is the direct C-H functionalization of pyridines, which avoids the need for pre-functionalized starting materials and thus shortens synthetic sequences. acs.org For pyridine carboxylic acids, the carboxylate group can act as a directing group to facilitate regioselective C-H arylation, a technique that could be explored for the further modification of the this compound scaffold. acs.org

The reactivity of the chloro-substituent also presents opportunities for novel transformations. While nucleophilic aromatic substitution is a common reaction for chloropyridines, exploring less conventional coupling partners and reaction conditions could lead to the synthesis of novel derivatives with unique properties. rsc.org For instance, the development of new palladium-catalyzed cross-coupling reactions that are tolerant of the various functional groups on the molecule could open up new avenues for diversification. rsc.org

Expansion of Mechanistic Understanding in Diverse in vitro Biological Systems

The morpholine (B109124) and nicotinic acid moieties are frequently found in compounds with a wide range of biological activities. nih.govrsc.orgresearchgate.netnih.gov For example, morpholino-substituted pyrimidines have been investigated as potent inhibitors of PI3K/mTOR pathways, which are crucial in cancer cell signaling. rsc.orgnih.gov Nicotinic acid derivatives have also been explored as inhibitors of enzymes like α-amylase and α-glucosidase for the potential treatment of type 2 diabetes. acs.org

A key future research direction for this compound would be to systematically screen it and its derivatives against a diverse panel of biological targets. This could uncover previously unknown biological activities. Once a promising activity is identified, detailed mechanistic studies would be crucial to understand how the compound interacts with its biological target at a molecular level. This could involve techniques such as enzyme kinetics, structural biology (X-ray crystallography or cryo-EM), and computational modeling. acs.org

Understanding the structure-activity relationship (SAR) is also critical. The table below outlines potential modifications to the this compound scaffold and their potential impact on biological activity, based on general principles from related compounds.

| Position of Modification | Potential Modification | Potential Impact on Biological Activity |

| Carboxylic Acid | Esterification, amidation | Altering solubility, cell permeability, and interaction with the target protein. |

| Morpholine Ring | Substitution on the ring | Probing steric and electronic requirements of the binding pocket. rsc.org |

| Chloro Group | Replacement with other halogens or functional groups | Modulating electronic properties and potential for new interactions with the target. rsc.org |

| Pyridine Ring | Introduction of further substituents via C-H activation | Exploring new binding interactions and improving potency and selectivity. acs.org |

Integration with Artificial Intelligence and Machine Learning for Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. mdpi.comacs.org These computational tools can be used to predict the properties of molecules, design new compounds with desired characteristics, and optimize synthetic routes.

For this compound, AI and ML could be employed in several ways:

Predictive Modeling: Building QSAR (Quantitative Structure-Activity Relationship) models to predict the biological activity of derivatives of this compound. nih.gov This would allow for the virtual screening of large libraries of compounds and the prioritization of the most promising candidates for synthesis and testing.

De Novo Design: Using generative models to design entirely new molecules based on the this compound scaffold that are optimized for a specific biological target. researchgate.net

Reaction Prediction and Optimization: AI algorithms can predict the outcomes of chemical reactions and suggest optimal reaction conditions, which would be invaluable for developing efficient and sustainable synthetic routes to new derivatives.

The integration of AI and ML into the research workflow for this compound has the potential to significantly accelerate the pace of discovery and innovation. mdpi.com

Potential for New Research Tools and Probes in Chemical Biology

Chemical probes are essential tools for dissecting complex biological processes. mdpi.com A molecule like this compound, if found to have a specific biological activity, could be developed into a valuable research tool.

This would involve modifying the core structure to incorporate reporter groups, such as fluorescent dyes or affinity tags, without abolishing its biological activity. mdpi.com For example, a fluorescently labeled version of this compound could be used to visualize its target protein within cells, providing insights into its subcellular localization and dynamics.

Furthermore, the development of photo-activatable or "caged" derivatives could allow for the precise spatial and temporal control of the compound's activity, enabling more sophisticated studies of its biological effects. The creation of such probes would not only advance our understanding of the specific biological pathway targeted by the compound but also contribute to the broader toolkit available to chemical biologists.

Q & A

Q. What are the optimal synthetic routes for 5-chloro-6-morpholinonicotinic acid, and how can reaction conditions be optimized for regioselective chlorination and morpholino substitution?

- Methodological Answer : Synthesis typically involves chlorination at the 5-position of a nicotinic acid precursor, followed by nucleophilic substitution with morpholine. Chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are used under controlled temperatures (e.g., 40–60°C) to avoid over-chlorination. For morpholino substitution, the intermediate 5-chloro-6-hydroxynicotinic acid can react with morpholine in the presence of a coupling agent (e.g., DCC) or under Mitsunobu conditions (e.g., DIAD/TPP). Reaction monitoring via TLC or HPLC ensures intermediate purity .

Q. How can the structural identity of this compound be confirmed using spectroscopic and chromatographic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) resolves substituent positions on the pyridine ring. For example, the chlorine atom at position 5 induces distinct deshielding effects on adjacent protons. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and morpholine ring vibrations. High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₁₀H₁₁ClN₂O₃). Purity is validated via reverse-phase HPLC with UV detection (λ = 254 nm) .

Q. What analytical methods are recommended for quantifying impurities in this compound during synthesis?

- Methodological Answer : Thin-layer chromatography (TLC) with silica gel plates and a solvent system (e.g., ethyl acetate/hexane/acetic acid, 5:4:1) identifies byproducts. Quantitative impurity profiling uses LC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Residual solvents (e.g., DMF, THF) are quantified via gas chromatography (GC) with flame ionization detection .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices to predict nucleophilic/electrophilic sites. Solvent effects are incorporated using the polarizable continuum model (PCM). These insights guide derivatization strategies, such as targeting the electron-deficient 5-chloro position for further substitution .

Q. What experimental and computational approaches resolve contradictions in reported bioactivity data for halogenated nicotinic acid derivatives?

- Methodological Answer : Conflicting bioactivity results may arise from differences in assay conditions (e.g., cell lines, concentration ranges). Systematic validation involves:

Q. How does the morpholino group influence the solubility and pharmacokinetic (PK) profile of this compound compared to alkoxy-substituted analogs?

- Methodological Answer : Comparative studies use:

- LogP measurements (shake-flask method or HPLC-derived) to assess lipophilicity.

- Parallel artificial membrane permeability assays (PAMPA) for passive diffusion.

- In vitro metabolic stability assays (e.g., liver microsomes) to evaluate CYP450-mediated degradation. The morpholino group enhances aqueous solubility via hydrogen bonding but may reduce blood-brain barrier penetration relative to isopropoxy analogs .

Q. What strategies mitigate regioselectivity challenges during the synthesis of this compound derivatives?

- Methodological Answer : To avoid competing substitutions:

- Protect the carboxylic acid group as a methyl ester during chlorination.

- Use directing groups (e.g., nitro) to favor chlorination at position 5.

- Employ transition-metal catalysts (e.g., Pd/Cu) for selective cross-coupling reactions post-morpholino substitution. Reaction progress is monitored via in situ IR spectroscopy .

Data Interpretation and Validation

Q. How should researchers validate computational predictions of this compound’s metabolic pathways?

- Methodological Answer : Combine in silico tools (e.g., Schrödinger’s ADMET Predictor) with in vitro assays:

Q. What statistical methods are appropriate for analyzing structure-activity relationship (SAR) data in halogenated nicotinic acid derivatives?

- Methodological Answer : Multivariate analysis (e.g., partial least squares regression, PLS-R) correlates descriptors (e.g., Hammett σ, steric parameters) with bioactivity. Cross-validation (k-fold or leave-one-out) assesses model robustness. Outliers are investigated for experimental errors or unique binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.